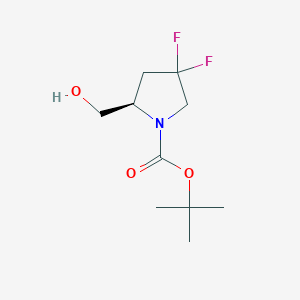

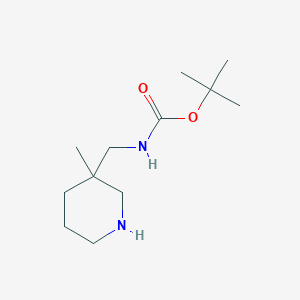

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine

Vue d'ensemble

Description

“®-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine” is a complex organic compound. The “Boc” in the name refers to a tert-butyloxycarbonyl protecting group, commonly used in organic synthesis . The “hydroxymethyl” group is a substituent with the structural formula −CH2−OH, consisting of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the hydroxymethyl group can be introduced through hydroxymethylation, which involves the reaction of formaldehyde with active C-H and N-H bonds .

Applications De Recherche Scientifique

Enantioselective Synthesis

- The compound serves as a key intermediate in the enantioselective synthesis of various organic molecules. For example, it is utilized in the boron trifluoride etherate-assisted ring opening of ethylene oxide, leading to the practical synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine with high enantiomeric purity. This method underscores the compound's importance in achieving precise stereoselectivity in chemical syntheses (Xiaohu Deng & N. Mani, 2005).

Catalysis and Ligand Design

- In catalysis, (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine derivatives are instrumental in developing new catalysts and ligands. For instance, Rh(III)-catalyzed C-H amidation using aroyloxycarbamates to give N-Boc protected arylamines demonstrates the compound's utility in facilitating mild conditions for broad functional group tolerance. This application is particularly significant in the pharmaceutical industry for synthesizing bioactive compounds with complex structures (Christoph Grohmann, Honggen Wang, & F. Glorius, 2013).

Fluorinated Compounds Synthesis

- The synthesis of fluorinated derivatives of bioactive molecules is another application. For example, the transformation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one into fluorinated structural derivatives shows the compound's role in medicinal chemistry, particularly in the development of sigma-1 receptor modulators, which are promising therapeutic agents (J. Kuznecovs et al., 2020).

Propriétés

IUPAC Name |

tert-butyl (2R)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLZXWXCBWPDAD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)

![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)

![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)

![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)